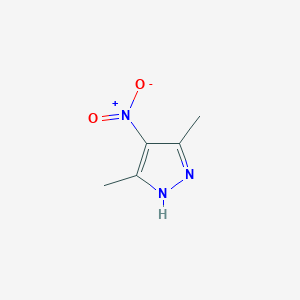

3,5-Dimethyl-4-nitro-1H-pyrazole

描述

属性

IUPAC Name |

3,5-dimethyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQCJVVJRNPSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162980 | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-55-6 | |

| Record name | 3,5-Dimethyl-4-nitropyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation of Acetylacetone and Hydrazine Hydrate

The synthesis begins with the formation of 3,5-dimethyl-1H-pyrazole through the condensation of acetylacetone (2,4-pentanedione) and hydrazine hydrate. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration. In a typical procedure, acetylacetone is refluxed with hydrazine hydrate in glacial acetic acid, which acts as both solvent and catalyst. The methyl groups at the 3- and 5-positions arise from the acetylacetone structure, ensuring regioselectivity.

Key reaction parameters :

-

Molar ratio : A 1:1 ratio of acetylacetone to hydrazine hydrate minimizes side products.

-

Temperature : Reflux conditions (~118°C) accelerate cyclization.

-

Catalyst : Glacial acetic acid enhances reaction kinetics by protonating carbonyl groups.

The crude product is typically isolated by neutralization with sodium hydroxide, yielding 3,5-dimethyl-1H-pyrazole with ~85% purity. Subsequent recrystallization from ethanol/water mixtures improves purity to >95%.

Nitration of 3,5-Dimethyl-1H-Pyrazole

Nitration introduces the nitro group at the 4-position of the pyrazole ring, a process governed by electronic and steric effects. The methyl groups at positions 3 and 5 deactivate the ring toward electrophilic substitution but direct incoming electrophiles to the less hindered 4-position.

Classical Nitration Methodology

A standard nitration protocol involves treating 3,5-dimethyl-1H-pyrazole with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Sulfuric acid protonates the pyrazole ring, enhancing electrophilicity, while nitric acid generates the nitronium ion (NO₂⁺).

Optimized conditions :

-

Acid ratio : 3:1 (v/v) H₂SO₄:HNO₃ ensures excess nitronium ions.

-

Temperature : Maintained below 5°C to suppress polynitration.

-

Reaction time : 4–6 hours for complete conversion.

Under these conditions, the reaction achieves 70–75% yield, with the remainder attributed to oxidative byproducts. The product is isolated by quenching the reaction mixture in ice water, followed by filtration and washing with cold ethanol.

Purification and Crystallization

Crude 3,5-dimethyl-4-nitro-1H-pyrazole contains residual acids and oligomeric byproducts. Purification involves:

-

Neutralization : Treatment with aqueous sodium bicarbonate removes excess acid.

-

Recrystallization : Dissolution in hot ethanol followed by gradual cooling yields needle-like crystals with ≥98% purity.

Critical factors :

-

Solvent polarity : Ethanol/water mixtures (7:3 v/v) balance solubility and crystal growth.

-

Cooling rate : 0.5°C/min minimizes inclusion of impurities.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing exothermicity and waste management:

-

Reactor design : Jacketed reactors with cooling systems control temperature during nitration.

-

Solvent recovery : Ethanol is distilled and reused, reducing costs by ~40%.

-

Waste treatment : Spent acids are neutralized with lime (CaO), generating gypsum (CaSO₄) as a disposable byproduct.

A representative pilot-scale process achieves 65–70% overall yield with 99% purity, meeting industrial energetic material specifications.

Mechanistic Insights into Nitration Selectivity

The regioselectivity of nitration is explained by:

-

Electronic effects : Methyl groups donate electron density via induction, deactivating the ring but directing nitration to the 4-position through steric hindrance at adjacent positions.

-

Steric effects : The 3,5-dimethyl substituents create a steric "shield" around positions 1 and 3, leaving position 4 as the most accessible site for electrophilic attack.

Comparative Analysis of Nitration Methodologies

| Parameter | Classical Nitration | Mixed Acid Nitration |

|---|---|---|

| Nitrating agent | HNO₃/H₂SO₄ | HNO₃/H₂SO₄ (1:0.3–1.2) |

| Temperature (°C) | 0–5 | 10–20 |

| Yield (%) | 70–75 | 65–70 |

| Purity post-crystallization (%) | 98 | 95 |

While classical nitration offers higher yields, mixed acid methods enable better control over reaction exothermicity at scale.

化学反应分析

反应类型: 3,5-二甲基-4-硝基-1H-吡唑经历各种化学反应,包括:

氧化: 硝基可以在特定条件下还原为氨基。

取代: 甲基可以参与亲电取代反应。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

取代: 使用卤素和磺酰氯等亲电试剂。

环化: 酸性或碱性催化剂促进环化反应.

主要产物:

还原: 3,5-二甲基-4-氨基-1H-吡唑。

取代: 取决于所使用的亲电试剂,各种取代吡唑。

4. 科研应用

3,5-二甲基-4-硝基-1H-吡唑在科学研究中具有多种应用:

化学: 用作合成更复杂杂环化合物的构建块。

生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。

医学: 作为开发新药物的潜在先导化合物进行探索。

科学研究应用

Chemistry

3,5-Dimethyl-4-nitro-1H-pyrazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that are valuable in synthetic chemistry and pharmaceutical research.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: A study demonstrated that it exhibits significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL.

- Anti-inflammatory Effects: In a carrageenan-induced edema model in mice, it showed a notable reduction in edema comparable to indomethacin.

- Anticancer Activity: Evaluated on MCF-7 breast cancer cells, it displayed an IC value of 25.72 μM, indicating its potential to induce apoptosis.

Industrial Applications

This compound is utilized in various industrial sectors:

- Explosive Formulations: Due to its stability and performance characteristics, it is used in developing high-energy materials for military and industrial applications.

- Agricultural Chemistry: It acts as a precursor in synthesizing agrochemicals, contributing to effective pesticides and herbicides that enhance crop yields while minimizing environmental impact.

- Analytical Chemistry: Employed in spectrophotometric techniques for detecting nitro compounds in environmental samples.

- Material Science: Its properties are harnessed in creating advanced materials such as polymers used in aerospace and automotive industries.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Highest activity against Staphylococcus aureus (MIC: 0.015 mg/mL). |

| Anti-inflammatory Research | Significant reduction in edema compared to indomethacin. |

| Anticancer Evaluation | IC of 25.72 μM on MCF-7 cells, inducing apoptosis. |

作用机制

3,5-二甲基-4-硝基-1H-吡唑的作用机制涉及其与酶和受体等分子靶标的相互作用。硝基可以发生还原反应,形成与生物大分子相互作用的反应性中间体。 该化合物的作用是通过涉及氧化应激和酶抑制的途径介导的 .

类似化合物:

3,5-二甲基吡唑: 缺少硝基,使其在某些化学反应中反应性较低。

4-硝基-3,5-二甲基吡唑: 结构相似但取代模式不同,影响其反应性和应用。

3,5-二甲基-4-氨基吡唑: 由 3,5-二甲基-4-硝基-1H-吡唑还原而成,具有独特的化学性质

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Pyrazole Derivatives

The nitro group at the 4-position and methyl groups at 3,5-positions define the compound’s reactivity. Analogous compounds vary in substituents, leading to distinct physicochemical and biological properties.

Table 1: Key Comparisons

Structural and Reactivity Differences

- Acidity: The nitro group in this compound enhances acidity compared to non-nitro analogs (e.g., 3,5-di-tert-butyl-1H-pyrazole), enabling unique reactivity in deprotonation and metal coordination .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce stability in methoxo-bridged metal complexes, whereas methyl groups balance steric and electronic effects .

- Biological Activity : Derivatives like 1-(4-fluorophenyl)ethyl-substituted analogs show selective inhibition of GLUT1, highlighting the nitro group’s role in target binding .

Research Findings and Data

Stability in Metal Coordination

Pharmacological Relevance

- GLUT1 Inhibition: The 4-nitro group in (±)-5b enhances binding affinity compared to non-nitro pyrazoles, demonstrating its critical role in bioactivity .

生物活性

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with two methyl groups at positions 3 and 5, and a nitro group at position 4. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of DMNP is primarily attributed to its ability to interact with various molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with biological macromolecules, leading to various pharmacological effects. The compound's effects are mediated through pathways involving oxidative stress and enzyme inhibition, particularly in inflammatory and microbial contexts.

Antimicrobial Activity

DMNP has been investigated for its antimicrobial properties against a range of pathogens. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 200 μg/mL |

| Bacillus subtilis | 300 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

These findings suggest that DMNP may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research indicates that DMNP possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that DMNP could reduce TNF-α levels by up to 85% at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone.

Anticancer Activity

DMNP has also been evaluated for its anticancer potential. In studies involving cancer cell lines, DMNP demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| HCT116 (colon cancer) | Not specified |

Flow cytometry analyses indicated that DMNP can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Studies

- Study on Antimicrobial Efficacy : A recent study focused on the antimicrobial efficacy of DMNP against various bacterial strains. The results demonstrated that DMNP had the highest activity against Staphylococcus aureus, with an MIC of 0.015 mg/mL, indicating strong antibacterial properties.

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of DMNP in a carrageenan-induced edema model in mice. The compound exhibited significant reduction in edema comparable to indomethacin, highlighting its potential use in treating inflammatory conditions.

- Anticancer Evaluation : A study evaluated the anticancer activity of DMNP on MCF-7 cells, revealing an IC50 value of 25.72 μM and demonstrating its ability to induce apoptosis in these cells through flow cytometry analysis.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nitration of 3,5-dimethyl-1H-pyrazole. Key steps include:

-

Nitration : Use concentrated nitric acid in sulfuric acid at controlled temperatures (0–5°C) to avoid over-nitration.

-

Steric Considerations : The methyl groups at positions 3 and 5 direct nitration to position 4 due to steric and electronic effects .

-

Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and characterize using (δ 2.3 ppm for CH, δ 8.9 ppm for NO) and IR (1520 cm for nitro stretching) .

- Data Table :

| Reaction Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO/HSO, 0–5°C | 65–75 | 90–95 |

| Recrystallization | Ethanol/HO | 85–90 | ≥98 |

Q. How does the nitro group in this compound influence its acidity and reactivity in coordination chemistry?

- Methodological Answer : The nitro group at position 4 increases acidity (pKa ≈ 3.5) compared to unsubstituted pyrazole (pKa ≈ 14). This enhances its ability to act as a ligand in metal complexes:

- Coordination Studies : React with Cu(II) perchlorate in methanol to form [Cu(μ-OCH)(Hdmpz)(ClO)], confirmed by IR (2819 cm for methoxo C–H) and X-ray crystallography .

- Steric Effects : Methyl groups at positions 3 and 5 create steric hindrance, limiting bridging modes in polynuclear complexes .

Advanced Research Questions

Q. What contradictions exist in the stability of metal complexes derived from this compound under varying steric and electronic conditions?

- Methodological Answer : Stability depends on substituent bulk and ligand basicity:

- Case Study : Reactions with 3,5-di-tert-butyl-1H-pyrazole (bulkier) or this compound (more acidic) show reduced stability of methoxo-bridged intermediates. For example, [Cu(μ-OCH)(Hdmpz)(ClO)] hydrolyzes to Cu(OH) in water, unlike less acidic analogs .

- Resolution : Use DFT calculations to compare energy barriers for hydrolysis. Experimental validation via kinetic studies (UV-Vis monitoring at 600 nm) confirms faster decomposition for nitro-substituted complexes .

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities in nitro-pyrazole derivatives?

- Methodological Answer :

-

SHELX Refinement : Use SHELXL for small-molecule refinement. Key parameters:

-

Assign anisotropic displacement parameters for nitro and methyl groups.

-

Validate hydrogen bonding (e.g., N–H···O interactions) using distance-angle restraints .

-

Mercury Visualization : Overlay multiple structures to compare bond lengths (e.g., C–NO ≈ 1.48 Å) and angles. Generate powder diffraction patterns to confirm phase purity .

- Data Table :

| Software | Functionality | Application Example |

|---|---|---|

| SHELXL | Anisotropic refinement, H-bond analysis | Resolving disorder in nitro group |

| Mercury | Overlay structures, powder simulation | Comparing Cu complex geometries |

Q. What strategies mitigate conflicting data in spectroscopic characterization of nitro-pyrazole tautomers?

- Methodological Answer : Tautomerism (1H vs. 2H forms) can cause spectral inconsistencies:

- NMR Analysis : Use to distinguish tautomers (δ 120–130 ppm for N–H in 1H form).

- X-ray Crystallography : Resolve tautomeric preference definitively. For this compound, the 1H tautomer dominates due to intramolecular H-bonding (O···H–N ≈ 2.1 Å) .

- Contradiction Resolution : Cross-validate using IR (absence of N–H stretch at 3400 cm confirms 1H form) and computational methods (B3LYP/6-31G* optimization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。